

The Discovery and Development of Brilaroxazine Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Brilaroxazine hydrochloride	
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Abstract

Brilaroxazine hydrochloride (developmental code name: RP5063) is a novel, third-generation atypical antipsychotic in late-stage clinical development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders. Developed by Reviva Pharmaceuticals, brilaroxazine is a dopamine-serotonin system modulator with a unique pharmacological profile, acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, while exhibiting antagonist activity at serotonin 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors.[1][2][3][4] This multimodal mechanism of action is designed to address both the positive and negative symptoms of schizophrenia with an improved safety and tolerability profile compared to existing antipsychotics, particularly concerning metabolic side effects.[5][6] This guide provides a comprehensive technical overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of brilaroxazine hydrochloride, presenting key quantitative data, detailed experimental methodologies where available, and visualizations of its signaling pathways and development workflows.

Introduction and Rationale

Schizophrenia is a complex and chronic mental health disorder characterized by a range of debilitating symptoms, including positive symptoms (hallucinations and delusions), negative



symptoms (avolition and social withdrawal), and cognitive deficits.[5] While numerous antipsychotic medications are available, their efficacy can be limited, and they are often associated with significant adverse effects such as weight gain, metabolic syndrome, and extrapyramidal symptoms, which can lead to poor patient compliance.[5][6]

Brilaroxazine was developed to address these unmet medical needs.[5] Structurally, it is a benzoxazinone derivative and is chemically related to aripiprazole.[1] The key structural difference is the substitution of a methylene group in the quinolinone ring system of aripiprazole with an oxygen atom, which is critical for its distinct receptor binding profile and intrinsic activity. [5]

Chemical Properties and Synthesis

Brilaroxazine hydrochloride is the hydrochloride salt of 6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one.[7][8]

Property	Value
Chemical Formula	C22H25Cl2N3O3
Molar Mass	450.36 g/mol
IUPAC Name	6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one

Table 1: Chemical Properties of Brilaroxazine.

Synthesis

A general method for the synthesis of arylpiperazine derivatives, including brilaroxazine, has been described in patent literature. The synthesis involves the preparation of a benzoxazinone derivative which is then converted to the hydrochloride salt.[6]

Experimental Protocol: General Synthesis of Brilaroxazine Hydrochloride

Note: This is a generalized protocol based on available patent information. Specific reaction conditions, solvents, and purification methods may vary.



- Step 1: Synthesis of the Benzoxazinone Intermediate: The synthesis starts with the appropriate precursors to form the 4H-1,4-benzoxazin-3-one core structure.
- Step 2: Alkylation: The benzoxazinone intermediate is then alkylated with a suitable butoxy derivative containing a leaving group to introduce the four-carbon chain.
- Step 3: Coupling with Arylpiperazine: The resulting intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to form the final brilaroxazine base.
- Step 4: Salt Formation: The brilaroxazine base is treated with hydrogen chloride in a suitable solvent to yield **brilaroxazine hydrochloride**.[6]

Non-Clinical Pharmacology Pharmacodynamics: Receptor Binding and Functional Activity

Brilaroxazine exhibits a broad and unique in vitro pharmacological profile, characterized by its high affinity for a range of dopamine and serotonin receptors.[2][3]

Receptor	Binding Affinity (Ki, nM)	Functional Activity
Dopamine D2	Potent Affinity (≤6 nM)	Partial Agonist
Dopamine D3	Potent Affinity (≤6 nM)	Partial Agonist
Dopamine D4	Potent Affinity (≤6 nM)	Partial Agonist
Serotonin 5-HT1A	1.5	Partial Agonist
Serotonin 5-HT2A	2.5	Partial Agonist
Serotonin 5-HT2B	0.19	Antagonist
Serotonin 5-HT2C	Moderate Affinity	Antagonist
Serotonin 5-HT6	Moderate Affinity	Antagonist
Serotonin 5-HT7	2.7	Antagonist

Table 2: Receptor Binding Affinity and Functional Activity of Brilaroxazine.[1][2][3][9]

Foundational & Exploratory





Experimental Protocol: Competitive Radioligand Binding Assay

Note: This is a generalized protocol. Specific radioligands, concentrations, and incubation conditions vary for each receptor.

- Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human receptor of interest are prepared by homogenization and differential centrifugation.[1][10]
- Assay Setup: The assay is typically performed in a 96-well plate format. Wells are designated for total binding, non-specific binding (in the presence of a high concentration of an unlabeled ligand), and competition with various concentrations of brilaroxazine.[1]
- Incubation: A specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is added to all wells, followed by the membrane preparation. The plate is incubated to allow binding to reach equilibrium.[1][10]
- Harvesting and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.[1]
- Data Analysis: The concentration of brilaroxazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

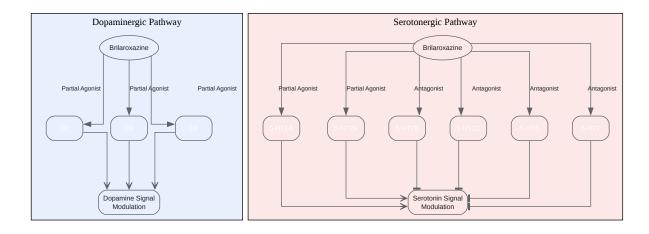
Experimental Protocol: cAMP Functional Assay (for Gi-coupled receptors like 5-HT1A)

Note: This is a generalized protocol.

- Cell Culture: HEK293 cells stably expressing the human 5-HT1A receptor are cultured to near confluence in 96-well plates.[10]
- Compound Treatment: Cells are pre-incubated with various concentrations of brilaroxazine.
 To measure agonist activity, cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.[10]



- cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[10]
- Data Analysis: The ability of brilaroxazine to inhibit forskolin-stimulated cAMP production is measured to determine its agonist or antagonist activity and potency.





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